1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one
Beschreibung
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a compound belonging to the class of azabicyclononanes. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The unique structure of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one makes it a subject of interest in various fields of scientific research.
Eigenschaften
CAS-Nummer |
76335-71-2 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H23NO/c1-21-14-8-13-17(20(21)23)18(15-9-4-2-5-10-15)22-19(21)16-11-6-3-7-12-16/h2-7,9-12,17-19,22H,8,13-14H2,1H3 |
InChI-Schlüssel |
DHDHFCNPYMPTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(C1=O)C(NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a 1:2:1.5 ratio in ethanol . This reaction yields the desired azabicyclononane structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxime derivatives, which have shown good antifungal activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with potential biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives with enhanced or modified biological activities.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to its observed biological effects . The exact pathways involved are still under investigation, but its antifungal and antibacterial activities are believed to result from disrupting cell membrane integrity and enzyme function .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one can be compared with other azabicyclononane derivatives, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds have similar structures but different substituents, leading to varied biological activities.
3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one oxime: This derivative has a methyl group at the 3-position, which can influence its biological properties.
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime: The presence of an O-methyloxime group can enhance its antifungal activity.
The uniqueness of 1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
